Lipophilicity (LogP) Comparison: 1-(Thiazol-2-yl)cyclobutanol vs. 1-(Thiazol-2-yl)ethanol
1-(Thiazol-2-yl)cyclobutanol exhibits a calculated XLogP value of 0.8, indicating moderate lipophilicity . In contrast, the simpler analog 1-(thiazol-2-yl)ethanol (CAS 40982-30-7) has a reported LogP of 1.1964 [1]. The lower LogP for the cyclobutanol derivative suggests a reduced propensity for non-specific hydrophobic interactions and may translate to improved aqueous solubility and a different tissue distribution profile compared to the more lipophilic ethanol analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP = 0.8 |
| Comparator Or Baseline | 1-(Thiazol-2-yl)ethanol (LogP = 1.1964) |
| Quantified Difference | ΔLogP ≈ -0.4 |
| Conditions | Calculated (in silico) physicochemical property values. |
Why This Matters
A lower LogP can be critical for medicinal chemists aiming to reduce off-target binding and improve the solubility profile of lead compounds during hit-to-lead optimization.
- [1] YYBYY. 1-(1,3-Thiazol-2-yl)ethanol. CAS 40982-30-7. View Source
